6-thiophen-2-yl-1H-indole
Overview
Description
Scientific Research Applications
Antioxidant Activity
6-thiophen-2-yl-1H-indole derivatives have shown promise as antioxidants. For instance, the synthesis and biological evaluation of novel 1H-3-Indolyl derivatives, including those with thiophene, demonstrated significant antioxidant activities, surpassing even ascorbic acid in some cases. These findings suggest potential applications in medicinal chemistry for developing superior antioxidant compounds (Aziz et al., 2021).
Electrochromic Properties
The electrosynthesis of novel indole-based polymers, incorporating thiophene units, has been explored for their electrochromic properties. These studies revealed color change abilities and high coloration efficiency, suggesting applications in materials science for developing advanced display technologies (Carbas et al., 2017).
Antimicrobial and Antioxidant Agents
Compounds derived from 6-thiophen-2-yl-1H-indole have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown excellent activities compared to standard drugs, indicating potential in pharmaceutical applications (Gopi et al., 2016).
Organic Semiconductors
Synthesis of thiophene derivatives, end-functionalized with various groups including indole, has been investigated for their application as organic semiconductors. These compounds have shown promising characteristics for use in organic thin-film transistors, contributing to the field of organic electronics (Han et al., 2015).
Anticonvulsant Agents
Research into indole C-3 substituted derivatives, including those with thiophene, has identified compounds with significant anticonvulsant properties. These findings have implications for the development of new therapeutic agents for epilepsy and related disorders (Ahuja & Siddiqui, 2014).
HIV-1 Reverse Transcriptase Inhibitors
New derivatives of 2-(thiophen-2-yl)-1H-indole have been designed and evaluated for inhibiting HIV-1 reverse transcriptase enzyme. Some compounds exhibited superior inhibition potency, suggesting their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (El‐Hussieny et al., 2019).
Electrooxidation Catalysts
Indole derivatives have been synthesized and evaluated as metal-free catalysts for glucose electrooxidation, indicatingpotential use in fuel cells. These studies demonstrate the electrochemical properties of these compounds and their efficiency in glucose electrooxidation, highlighting their application in energy research (Hamad et al., 2021).
Anti-Tubercular Activity
Indole chalcones, including those with thiophene units, have been synthesized and evaluated against Mycobacterium tuberculosis. Certain compounds showed high anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Ramesh et al., 2020).
Antioxidant and Antimicrobial Properties
Novel indole derivatives have been explored for their antioxidant, antimicrobial, and cytotoxic properties. These compounds, including those with thiophene, have shown promising results in antioxidant and antimicrobial assays, suggesting applications in pharmaceutical and healthcare industries (Kurt-Kızıldoğan et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
Research into indole-linked triazine-dibenzothiophene/dibenzofuran-based host materials has demonstrated their efficacy in green and red phosphorescent organic light-emitting diodes. These compounds show potential for use in advanced display technologies and lighting solutions (Wang et al., 2020).
Anti-Leishmanial Activity
A series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have been synthesized and evaluated for their anti-leishmanial activity against Leishmania parasites. Some compounds displayed potent activity, suggesting their potential as therapeutic agents for leishmaniasis (Ashok et al., 2017).
properties
IUPAC Name |
6-thiophen-2-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGQIOEKNMYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455792 | |
Record name | 6-thiophen-2-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-thiophen-2-yl-1H-indole | |
CAS RN |
243972-30-7 | |
Record name | 6-thiophen-2-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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